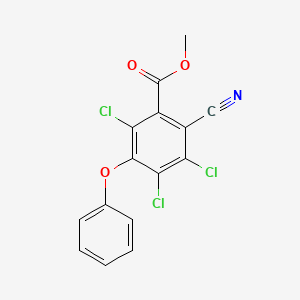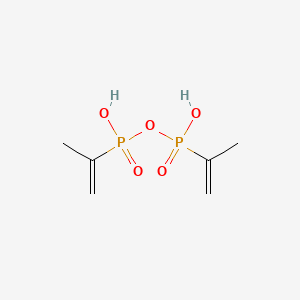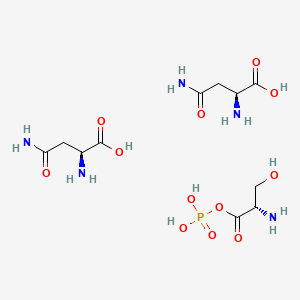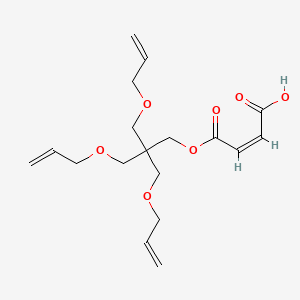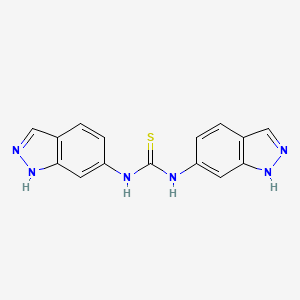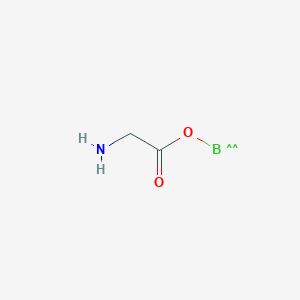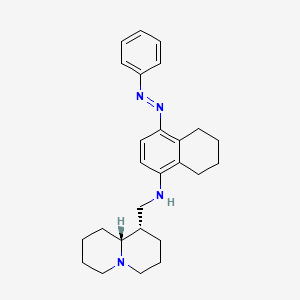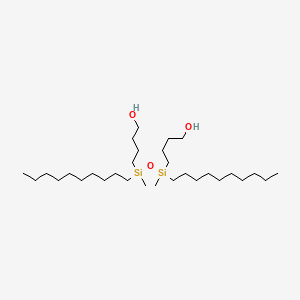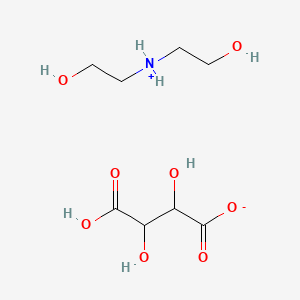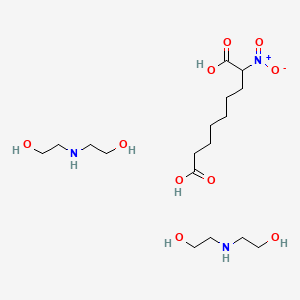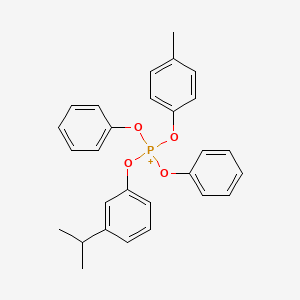
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is an organophosphorus compound characterized by the presence of three phenoxy groups attached to a central phosphorus atom. Organophosphorus compounds are widely studied due to their diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium typically involves the reaction of phosphorus trichloride with the corresponding phenol derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PCl3+3ArOH→P(ArO)3+3HCl
where ArOH represents the phenol derivatives.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Scientific Research Applications
Chemistry
In chemistry, (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology
In biological research, organophosphorus compounds are studied for their potential as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition.
Medicine
In medicine, these compounds are explored for their potential as therapeutic agents, including anticancer and antiviral properties.
Industry
Industrially, this compound can be used as a flame retardant, plasticizer, or stabilizer in polymer production.
Mechanism of Action
The mechanism of action of (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium involves its interaction with molecular targets such as enzymes or receptors. The phenoxy groups can enhance the compound’s binding affinity and specificity. The phosphorus atom can participate in nucleophilic or electrophilic reactions, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its antioxidant properties.
Tris(4-methylphenyl)phosphine: Similar in structure but with different substituents.
Uniqueness
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is unique due to its specific combination of phenoxy groups, which can impart distinct chemical and physical properties compared to other organophosphorus compounds.
Properties
Molecular Formula |
C28H28O4P+ |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(4-methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium |
InChI |
InChI=1S/C28H28O4P/c1-22(2)24-11-10-16-28(21-24)32-33(29-25-12-6-4-7-13-25,30-26-14-8-5-9-15-26)31-27-19-17-23(3)18-20-27/h4-22H,1-3H3/q+1 |
InChI Key |
SJLPEHALYVDDOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O[P+](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC(=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



